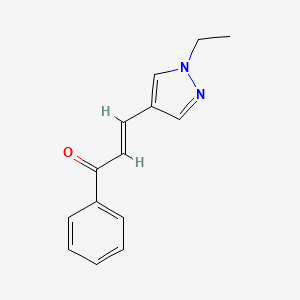

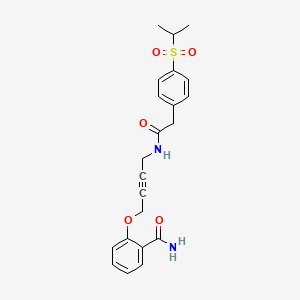

![molecular formula C17H14N2OS B2948190 (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 302583-20-6](/img/structure/B2948190.png)

(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazol-2-amine . Benzo[d]thiazol-2-amine is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The “N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” part suggests that it might have a cinnamamide group attached to the nitrogen atom of the thiazole ring.

Applications De Recherche Scientifique

Antitubercular Activity

A study by Surineni et al. (2018) explored the antitubercular efficacy of a series including (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide analogs. These compounds showed promising activity against Mycobacterium tuberculosis, with certain derivatives exhibiting potent effects at low concentrations, highlighting their potential in tuberculosis treatment (Surineni et al., 2018).

Antimicrobial Properties

Padmavathi et al. (2011) synthesized amido linked bis-heterocycles including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide and assessed their antimicrobial activities. Notably, the chlorosubstituted imidazolyl cinnamamide exhibited strong antibacterial and antifungal properties, underscoring the potential for developing new antimicrobial agents from this class (Padmavathi et al., 2011).

Chemoselective Oxidative Coupling Reactions

Harada et al. (2013) discussed the palladium-catalyzed ligand-controlled chemoselective oxidative coupling reactions of benzene derivatives with acrylamides, including cinnamamides. This process signifies an efficient method for synthesizing cinnamamides, which are critical in developing pharmaceuticals with various therapeutic activities (Harada et al., 2013).

Anticancer Activity and DNA Interaction

Rao et al. (2019) designed and synthesized naphthalimide-benzothiazole/cinnamide derivatives, evaluating their cytotoxicity on human cancer cell lines. Their study indicated potent cytotoxic activity against colon and lung cancer cell lines. Moreover, DNA binding studies suggested significant intercalation between DNA strands, highlighting these derivatives' potential as anticancer agents (Rao et al., 2019).

Fungicidal Activity

Chen et al. (2019) discovered novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives with significant in vivo antifungal activities. These compounds, particularly when incorporating 3,4-dichloroisothiazole with cinnamamide morpholine, showed promising fungicidal activity and potential for stimulating plant innate immunity, making them viable candidates for fungicidal applications (Chen et al., 2019).

Propriétés

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSONGSXOXEKS-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)

![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)

![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)